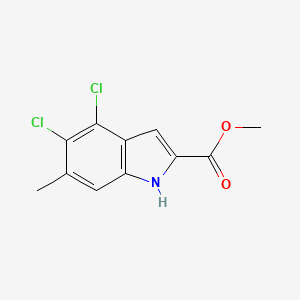

Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate

Description

Properties

Molecular Formula |

C11H9Cl2NO2 |

|---|---|

Molecular Weight |

258.10 g/mol |

IUPAC Name |

methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate |

InChI |

InChI=1S/C11H9Cl2NO2/c1-5-3-7-6(10(13)9(5)12)4-8(14-7)11(15)16-2/h3-4,14H,1-2H3 |

InChI Key |

BZTBICUHMFDASK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C(N2)C(=O)OC)C(=C1Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate typically involves the esterification of the corresponding indole carboxylic acid. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The specific conditions for synthesizing this compound may include the use of methanesulfonic acid under reflux in methanol .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale Fischer indole synthesis with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen or add hydrogen to the compound.

Substitution: Chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives often bind to multiple receptors and enzymes, influencing various biological processes . The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Indole Derivatives

Structural Analogues

The compound belongs to a broader family of indole-2-carboxylates, which vary in substituents and functional groups. Key structural analogues include:

Key Observations :

- Substituent Effects : The dichloro and methyl groups in the target compound likely enhance steric bulk and electron-withdrawing effects compared to fluoro or unsubstituted derivatives. This could influence reactivity in cross-coupling reactions or interactions with biological targets.

- Functional Groups : The methyl ester at position 2 contrasts with amide (Compound 3) or carboxylic acid (Indole-5-carboxylic acid) groups, affecting solubility and metabolic stability.

Comparison of Conditions :

- Solvents : DMSO and DMF are common in high-temperature reactions for indole derivatives .

- Catalysts : Sodium ethoxide is frequently used for ester-amide condensations .

Physicochemical Properties

- Melting Points : The dichloro and methyl substitutions in the target compound may elevate its melting point relative to simpler derivatives like Indole-5-carboxylic acid (208–210°C) , though data for the target compound is unavailable.

- Spectroscopic Data : Analogues such as Compound 3 exhibit characteristic $ ^1H $-NMR shifts for indole NH (δ 9.25 ppm) and carbonyl groups (IR ~1666 cm$ ^{-1} $) , which could guide analysis of the target compound.

Biological Activity

Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, which is notable for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 258.10 g/mol. The structural features include:

- Chlorine atoms at positions 4 and 5

- A methyl group at position 6

- A carboxylate group contributing to its reactivity

This unique structure suggests potential interactions with various biological targets due to the presence of halogen substituents and functional groups that influence solubility and reactivity.

Biological Activities

Research indicates that indole derivatives, including this compound, exhibit a range of biological activities:

- Antiviral Properties : Indole derivatives have been studied for their antiviral capabilities. This compound may interact with viral proteins or inhibit viral replication pathways.

- Anticancer Activity : Preliminary studies suggest that this compound has significant antiproliferative effects against various cancer cell lines. It may induce apoptosis through mechanisms involving caspase activation and modulation of apoptotic markers such as Bcl-2 and Bax .

- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways makes it a candidate for further exploration in treating inflammatory diseases.

The biological activity of this compound is likely mediated through several mechanisms:

- Enzyme Inhibition : It may inhibit key enzymes involved in cancer cell proliferation or viral replication.

- Receptor Interaction : The compound could bind to specific receptors, altering signaling pathways that control cell growth and apoptosis.

Case Study 1: Anticancer Activity

A study assessing the cytotoxic effects of various indole derivatives found that this compound exhibited significant inhibitory effects on cancer cell lines such as MCF-7 (breast cancer) and A431 (skin cancer). The IC50 values indicated potent activity comparable to established chemotherapeutic agents like doxorubicin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 1.35 | MCF-7 |

| Doxorubicin | 1.13 | MCF-7 |

Case Study 2: Mechanistic Studies

Further mechanistic studies revealed that the compound affected apoptotic pathways by increasing the levels of pro-apoptotic proteins while decreasing anti-apoptotic proteins. This suggests its potential as a therapeutic agent in oncology .

Q & A

Q. How can the synthesis of Methyl 4,5-dichloro-6-methyl-1H-indole-2-carboxylate be optimized to improve yield and purity?

- Methodological Answer : Optimization should focus on reaction conditions such as temperature, solvent, and catalyst. For indole carboxylate derivatives, acetic acid-mediated condensation under reflux (3–5 hours) is a common approach, as demonstrated in similar syntheses of 3-formylindole-2-carboxylates . Introducing electron-withdrawing groups (e.g., chloro substituents) may require extended reaction times or elevated temperatures. Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) can enhance purity. Monitor reaction progress using TLC or HPLC to identify intermediates and byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR can confirm substituent positions. For example, the methyl ester group typically appears as a singlet at ~3.8–4.0 ppm (¹H) and ~165–170 ppm (¹³C). Chlorine substituents deshield adjacent protons, shifting aromatic signals downfield .

- Mass Spectrometry (EI-MS) : Look for the molecular ion peak (M⁺) and fragmentation patterns. Chlorine isotopes (³⁵Cl and ³⁷Cl) produce characteristic doublets in the mass spectrum .

- IR : Stretching frequencies for ester carbonyl (~1700–1750 cm⁻¹) and indole N-H (~3400 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How can X-ray crystallography resolve challenges in determining the crystal structure of this compound?

Q. How can contradictory bioactivity data for indole-2-carboxylate derivatives be analyzed systematically?

- Methodological Answer : Contradictions may arise from differences in assay conditions or substituent effects.

- Structure-Activity Relationship (SAR) : Compare bioactivity across derivatives with varying substituents (e.g., 5-methoxy vs. 6-methyl analogs). For example, electron-donating groups may enhance binding to hydrophobic enzyme pockets .

- Dose-Response Curves : Ensure consistent concentrations (e.g., 1–100 µM) and controls. Use statistical tools (e.g., ANOVA) to validate reproducibility .

Q. What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model the electron density at the C-2 carboxylate position to assess susceptibility to nucleophilic attack. Chlorine substituents at C-4 and C-5 increase electrophilicity at C-2 via inductive effects .

- Hammett Constants : Use σ values for substituents (Cl: +0.23, CH₃: –0.07) to predict reaction rates in SNAr mechanisms .

Safety and Handling

Q. What precautions are critical when handling this compound in the lab?

- Methodological Answer :

- Storage : Keep in a desiccator at –20°C to prevent hydrolysis of the ester group .

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure. Chlorinated indoles may release HCl upon decomposition .

- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

Key Research Gaps

- Limited crystallographic data for polychlorinated indoles.

- Mechanistic studies on the impact of methyl/chloro substituents on regioselectivity in cross-coupling reactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.